1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea
Description
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-3-11-24-16-6-4-15(5-7-16)20-18(22)19-10-8-17(21)14-9-12-23-13-14/h4-7,9,12-13,17,21H,2-3,8,10-11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUBPKINQWXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(4-Butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea
- Molecular Formula : CHNO
- Molecular Weight : 360.4 g/mol
- CAS Number : 1421508-90-8
Anticancer Properties
Recent studies have investigated the anticancer potential of various urea derivatives, including those structurally similar to 1-(4-butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea. For instance, compounds containing furan rings have shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 26 |
| Compound B | MCF-7 (Breast) | 14.31 |
| Compound C | HeLa (Cervical) | 7.01 |
These findings suggest that the furan moiety may enhance the anticancer activity of urea derivatives by facilitating interactions with cellular targets involved in tumor growth and survival .
The biological activity of 1-(4-butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as Aurora A/B kinases.
- Induction of Apoptosis : Studies indicate that certain urea derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation .
Study on Antitumor Activity
A recent study evaluated a series of urea derivatives for their antitumor activity. The compound 1-(4-butoxyphenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea was included in the screening process. The results indicated that this compound exhibited moderate cytotoxicity against several cancer cell lines, with an IC value comparable to established chemotherapeutics.
Pharmacokinetic Studies
Pharmacokinetic evaluations suggested that the compound has favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications. The compound's stability in biological systems was also assessed, indicating a reasonable half-life suitable for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea Derivatives with Aromatic Substituents
The compound shares structural similarities with N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Compound 9, ) and its analogs (Compounds 10–12). Key differences include:
- Backbone Variation: The target compound features a urea core, whereas analogs in use a benzamide scaffold.
- Alkoxy Chain Modifications : Analogous compounds vary in alkoxy chain length (e.g., pentyloxy in Compound 11 vs. butoxy in the target). Longer chains (e.g., hexyloxy in Compound 12) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Table 1: Structural Comparison of Urea Derivatives
Functional Group Analog: 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea
This urea derivative () substitutes the furan-hydroxypropyl group with a diisopropylamine and a methoxyphenyl moiety. Key distinctions:
- Alkoxy vs.
Pharmacokinetic Considerations: Dyclonine Hydrochloride
Dyclonine (), a 4-butoxyphenyl-containing ketone derivative, shares a lipophilic aromatic group with the target compound but lacks the urea functionality. Its piperidine substituent enhances solubility via protonation, whereas the target compound’s hydroxypropyl-furan may rely on polar interactions for dissolution .
Table 2: Functional Group Impact on Properties
*Estimated based on substituent contributions.
Research Findings and Implications
- SAR Insights : The target compound’s furan-hydroxypropyl group may offer superior target selectivity compared to phenylpropyl analogs (), as furan’s heterocyclic structure enables unique electronic interactions .
- Synthetic Challenges: Unlike benzamide analogs (), the urea scaffold requires careful optimization of reaction conditions to avoid side reactions, as noted in ’s synthesis of related ureas .
- Biological Performance : While direct activity data are absent, the compound’s balanced logP (~3.5) suggests favorable absorption compared to highly lipophilic analogs (e.g., hexyloxy derivatives in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
